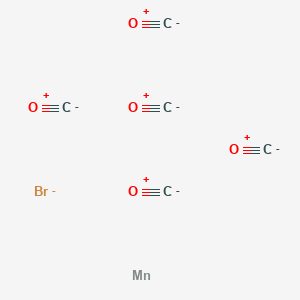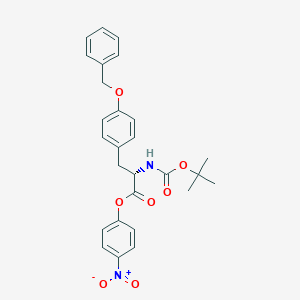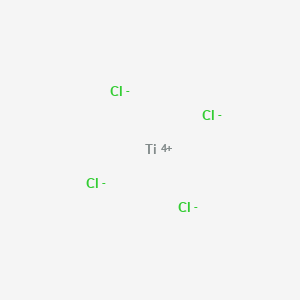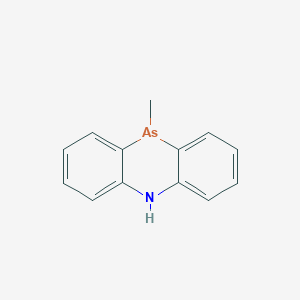
Phenarsazine, 5,10-dihydro-10-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenarsazine, 5,10-dihydro-10-methyl-, is a chemical compound with the molecular formula C12H13AsN2. It is a heterocyclic compound that contains both arsenic and nitrogen in its structure. Phenarsazine has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of phenarsazine is not fully understood. However, studies have shown that phenarsazine works by inhibiting the activity of enzymes that are involved in the production of reactive oxygen species. Reactive oxygen species are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. By inhibiting the production of reactive oxygen species, phenarsazine can prevent cellular damage and promote cell survival.
Effets Biochimiques Et Physiologiques
Phenarsazine has been shown to have a variety of biochemical and physiological effects. Studies have shown that phenarsazine can induce apoptosis in cancer cells, prevent neuronal cell death, and inhibit the production of reactive oxygen species. Phenarsazine has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using phenarsazine in lab experiments is its potent anti-cancer activity. Phenarsazine has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further research in the field of cancer therapeutics. Another advantage of using phenarsazine is its neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
One of the limitations of using phenarsazine in lab experiments is its potential toxicity. Phenarsazine contains arsenic, which is a highly toxic element. Careful handling and disposal of phenarsazine is necessary to prevent exposure to arsenic. Another limitation of using phenarsazine is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on phenarsazine. One area of research is the development of more efficient synthesis methods for phenarsazine. Another area of research is the optimization of phenarsazine's anti-cancer activity through the modification of its chemical structure. Additionally, research on the potential use of phenarsazine as a neuroprotective agent in the treatment of neurodegenerative diseases is an area of interest. Finally, further research on the potential toxicity of phenarsazine is necessary to ensure its safe use in lab experiments.
Méthodes De Synthèse
Phenarsazine can be synthesized through a variety of methods. One of the most common methods involves the reaction of 4-methyl-2-nitroaniline with sodium hydride in the presence of arsenic trichloride. The resulting intermediate is then reduced with sodium borohydride to yield phenarsazine. Other methods include the reaction of 2-amino-4-methylphenol with arsenic trichloride and the reaction of 4-methyl-2-nitroaniline with arsenic trioxide.
Applications De Recherche Scientifique
Phenarsazine has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of phenarsazine is in the field of cancer research. Studies have shown that phenarsazine has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Phenarsazine works by inducing apoptosis, or programmed cell death, in cancer cells.
Another potential application of phenarsazine is in the field of neuroscience. Studies have shown that phenarsazine has neuroprotective effects and can prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Phenarsazine works by inhibiting the activity of enzymes that are involved in the production of reactive oxygen species, which are known to contribute to neuronal cell death.
Propriétés
Numéro CAS |
10449-86-2 |
|---|---|
Nom du produit |
Phenarsazine, 5,10-dihydro-10-methyl- |
Formule moléculaire |
C13H12AsN |
Poids moléculaire |
257.16 g/mol |
Nom IUPAC |
10-methyl-5H-phenarsazinine |
InChI |
InChI=1S/C13H12AsN/c1-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9,15H,1H3 |
Clé InChI |
BYWLFMQINPBZEI-UHFFFAOYSA-N |
SMILES |
C[As]1C2=CC=CC=C2NC3=CC=CC=C31 |
SMILES canonique |
C[As]1C2=CC=CC=C2NC3=CC=CC=C31 |
Synonymes |
5,10-Dihydro-10-methylphenarsazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



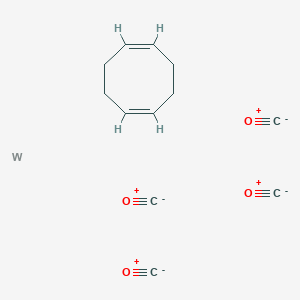
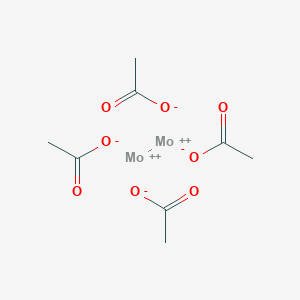
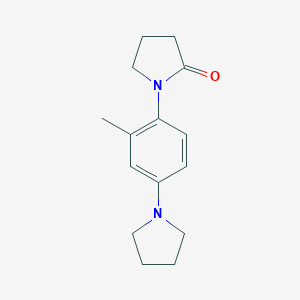
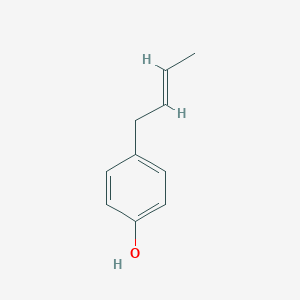
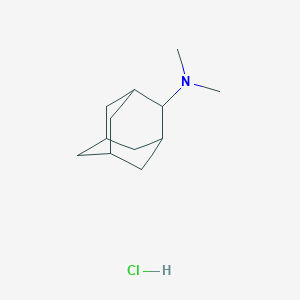
![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B83163.png)
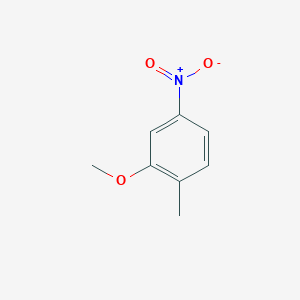
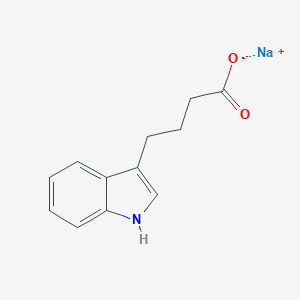
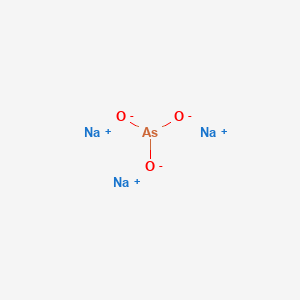
![2-[Bis(2-hydroxyethyl)amino]ethyl acetate](/img/structure/B83170.png)

